molecular formula C6H7ClO B1629020 2-(1-Chloroethyl)furan CAS No. 56423-54-2

2-(1-Chloroethyl)furan

Cat. No. B1629020
CAS RN: 56423-54-2
M. Wt: 130.57 g/mol
InChI Key: VHCJOBTWFDORRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)furan is a chemical compound with the molecular formula C6H7ClO . It is also known as 1-(2-Furyl)ethyl chloride .


Synthesis Analysis

The synthesis of furan compounds has been studied extensively. For instance, furan synthesis via triplet sensitization of acceptor/acceptor diazoalkanes has been reported . This process involves the photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes, leading to the formation of furan heterocycles .


Molecular Structure Analysis

The molecular structure of this compound involves a furan ring with a chloroethyl group attached. The reactivity and kinetic stability of a molecule can be estimated using Frontier Molecular Orbital (FMO) analysis .


Chemical Reactions Analysis

Furan compounds, including this compound, can undergo various reactions. For instance, furan polymers can contribute to polymer synthesis . Also, furan can react with different gaseous analytes, which is vital for understanding the sensing mechanism of corresponding polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and more . These properties are essential for understanding its environmental transport and transformation.

Scientific Research Applications

1. Reactions with Sodium Diethyl Phosphite

2-(1-Chloroethyl)furan reacts with sodium diethyl phosphite, leading to products like 2-(1-diethoxyphosphorylmethyl)furan and 2-alkyl-5-(diethoxyphosphoryloxy)furan. This reaction's efficiency depends on the alkyl radical size in the furan derivative (Pevzner, 2006).

2. Diene Condensation Reactions

Bis(2-chloroethyl) 2-nitroethenylphosphonate, a related compound, shows interesting behavior in diene condensation reactions with furan, suggesting potential applications in synthesizing complex organic structures (Anisimova et al., 2005).

Mechanism of Action

The Paal-Knorr Furan Synthesis is a commonly accepted mechanism involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This mechanism is crucial for the preparation of furans.

Future Directions

The future of furan compounds, including 2-(1-Chloroethyl)furan, lies in their potential applications. For instance, furan platform chemicals can be economically synthesized from biomass . This opens up excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

2-(1-chloroethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-5(7)6-3-2-4-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCJOBTWFDORRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601922
Record name 2-(1-Chloroethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56423-54-2
Record name 2-(1-Chloroethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)furan
Reactant of Route 2
2-(1-Chloroethyl)furan
Reactant of Route 3
2-(1-Chloroethyl)furan
Reactant of Route 4
2-(1-Chloroethyl)furan
Reactant of Route 5
2-(1-Chloroethyl)furan
Reactant of Route 6
2-(1-Chloroethyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.